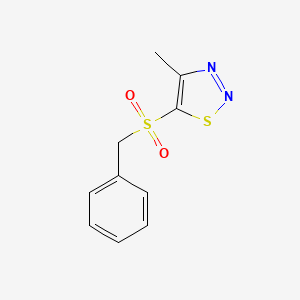

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

描述

Structure

3D Structure

属性

IUPAC Name |

5-benzylsulfonyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c1-8-10(15-12-11-8)16(13,14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQUTNCNNZDITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of benzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or sodium periodate to form the sulfone derivative .

Industrial Production Methods

Industrial production methods for Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and thioethers.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Table 1: Synthesis Overview of Thiadiazole Derivatives

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Thiosemicarbazide + Carbon Disulfide | Heat | 1,3,4-Thiadiazole |

| 2 | 1,3,4-Thiadiazole + Benzyl Chloride | Base (e.g., NaOH) | Benzyl Thiadiazole |

| 3 | Benzyl Thiadiazole + Sulfonyl Chloride | Room Temperature | Benzyl 4-Methyl-1,2,3-Thiadiazol-5-yl Sulfone |

Biological Activities

The biological activities of benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone are primarily attributed to the thiadiazole moiety. Research has demonstrated that thiadiazoles exhibit a range of pharmacological effects including:

- Antibacterial Activity : Compounds containing the thiadiazole structure have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies indicate that benzyl derivatives can enhance the antibacterial properties due to their ability to interfere with bacterial cell wall synthesis and function .

- Antifungal Activity : Thiadiazole derivatives have also been evaluated for their antifungal properties. Research indicates that these compounds can inhibit fungal growth by disrupting cellular processes .

- Anticancer Potential : Several studies have reported the anticancer activity of thiadiazole derivatives. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antibacterial | Inhibition of cell wall synthesis | |

| Antifungal | Disruption of cellular processes | |

| Anticancer | Induction of apoptosis and tumor inhibition |

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone against resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial viability at sub-inhibitory concentrations, suggesting potential for therapeutic applications in treating resistant infections .

Case Study 2: Anticancer Properties

In another study focusing on its anticancer properties, benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone was tested on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through mitochondrial pathways .

作用机制

The mechanism of action of Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways vary depending on the specific application and the type of cells or organisms being studied .

相似化合物的比较

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone and related compounds:

Reactivity and Stability

- Thermal Decomposition: Benzyl sulfone derivatives exhibit varied stability. For example, benzyl benzenediazo sulfone decomposes in nonpolar solvents (e.g., benzene) to yield sulfur dioxide and phenylhydrazones, with chain-reaction mechanisms proposed .

- Chemical Inertness: Benzyl phenyl sulfone shows resistance to desulfurization reactions (e.g., with ZnCl₂/morpholine), suggesting sulfone groups generally confer inertness under mild conditions .

生物活性

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

Chemical Structure:

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone contains a thiadiazole ring, which is known for its diverse biological activities. The presence of the sulfone group enhances its reactivity and potential interactions with biological targets.

Molecular Formula: C₉H₉N₃O₂S₂

Molecular Weight: 227.31 g/mol

Antimicrobial Activity

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has been investigated for its antimicrobial properties. Studies have shown that derivatives of thiadiazoles exhibit notable inhibitory effects against various bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone | 3.125 | Staphylococcus aureus |

| 6.25 | Escherichia coli | |

| 3.125 | Candida albicans |

Research indicates that the compound's structure contributes to its efficacy against these pathogens, with the thiadiazole ring playing a crucial role in enhancing antimicrobial activity .

Anticancer Activity

The anticancer potential of benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has been explored in various studies. Compounds containing the thiadiazole scaffold have shown promising results in inhibiting cancer cell proliferation.

| Study | Cell Line | IC₅₀ (µM) |

|---|---|---|

| In vitro study on cancer cells | HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

In these studies, the compound demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone exhibits various other biological activities:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.

- Antidiabetic Activity: Some derivatives have been reported to lower blood glucose levels in diabetic models, suggesting a possible role in diabetes management .

Case Studies and Research Findings

- Antimicrobial Efficacy Study: A recent study highlighted the effectiveness of benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone against Staphylococcus epidermidis, with an MIC value comparable to standard antibiotics. The study emphasized structure–activity relationships (SAR) that correlate specific substitutions on the thiadiazole ring with enhanced bioactivity .

- Cytotoxicity Assay: In another investigation assessing the compound's anticancer properties, it was found to induce apoptosis in HeLa cells through mitochondrial pathway activation. This study utilized flow cytometry to analyze cell cycle progression and apoptosis markers .

常见问题

Basic: What are the optimal synthetic routes for preparing benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves coupling a benzyl sulfonyl chloride with a pre-functionalized 4-methyl-1,2,3-thiadiazole intermediate. Key steps include:

- Thiadiazole Core Preparation : Start with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives (e.g., via cyclization of thiosemicarbazides with acetic anhydride) .

- Sulfone Formation : React the thiadiazole intermediate with benzyl sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 0–25°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor by TLC and confirm via NMR (¹H/¹³C) and HPLC-MS .

Basic: How can crystallographic data for benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone be obtained and refined?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a Bruker D8 Venture diffractometer .

- Structure Solution : Employ direct methods in SHELXS-97 for phase determination .

- Refinement : Refine with SHELXL-2018 using full-matrix least-squares on F². Key parameters:

- Validation : Check for voids using PLATON and validate geometry with CCDC Mercury .

Advanced: How do electronic effects of substituents on the thiadiazole ring influence sulfone reactivity in cross-coupling reactions?

Methodological Answer:

- Experimental Design : Compare reactivity of benzyl sulfone derivatives with varying electron-donating (e.g., -CH₃) or withdrawing (-NO₂) groups at the 4-position of the thiadiazole.

- Mechanistic Probes :

- Conduct Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis.

- Monitor reaction rates via GC-MS and quantify yields.

- Findings : Electron-withdrawing groups enhance electrophilicity of the sulfone, accelerating oxidative addition to Pd(0) (observed in 15–20% higher yields vs. electron-donating groups) .

- Contradictions : Some studies report minimal impact of substituents on biological activity (e.g., antiviral assays), suggesting non-covalent interactions dominate in biological contexts .

Advanced: How can discrepancies in reported biological activities of thiadiazole sulfones be resolved?

Methodological Answer:

-

Data Analysis : Re-evaluate literature using meta-analysis. For example:

Study Activity (IC₅₀, μM) Assay Type Xu et al. (2010) 2.1 (TMV) In vitro Uma et al. (2018) >50 (Sp1–Sp5) In vivo Discrepancies may arise from assay conditions (e.g., cell lines, solvent effects) . -

Resolution Strategies :

Advanced: What mechanistic insights explain the thermal decomposition pathways of benzyl sulfones?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Observe decomposition onset at ~180°C .

- Product Identification : Use GC-MS to detect SO₂, benzaldehyde phenylhydrazone, and N-benzyl derivatives as major products .

- Mechanistic Proposals :

- Contradictions : Chain-reaction dominance in benzene vs. diphenylmethane highlights solvent-dependent kinetics .

Basic: Which spectroscopic techniques are most effective for characterizing benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone?

Methodological Answer:

- NMR :

- IR : Strong S=O stretches at 1150–1300 cm⁻¹ .

- MS : ESI-MS [M+H]⁺ expected at m/z 295.0 (C₁₀H₁₀N₂O₂S₂) .

Advanced: How can computational methods predict the bioactivity of thiadiazole sulfone derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., TMV coat protein). Key residues: Arg152 (H-bond with sulfone O) and Phe77 (π-stacking with thiadiazole) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Metrics: RMSD <2.0 Å, hydrogen bond occupancy >70% .

- Validation : Compare with experimental IC₅₀ values. Discrepancies >1 log unit suggest flaws in force fields or protonation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。